molecular formula C21H23N3O4S2 B2648658 (Z)-N-(3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-dimethylsulfamoyl)benzamide CAS No. 868376-16-3

(Z)-N-(3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-dimethylsulfamoyl)benzamide

Cat. No.: B2648658
CAS No.: 868376-16-3
M. Wt: 445.55
InChI Key: UIRDCZBNMDGYLZ-DQRAZIAOSA-N
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Description

This compound is a benzamide derivative featuring a benzo[d]thiazole core with a Z-configuration at the imine bond. Key structural elements include:

  • 3-allyl-4-ethoxy substituents on the benzo[d]thiazole ring, which influence steric and electronic properties.
  • 4-(N,N-dimethylsulfamoyl)benzamide moiety, providing a sulfonamide functional group known for enhancing bioactivity and solubility .

Properties

IUPAC Name

4-(dimethylsulfamoyl)-N-(4-ethoxy-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O4S2/c1-5-14-24-19-17(28-6-2)8-7-9-18(19)29-21(24)22-20(25)15-10-12-16(13-11-15)30(26,27)23(3)4/h5,7-13H,1,6,14H2,2-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIRDCZBNMDGYLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C2C(=CC=C1)SC(=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C)N2CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-N-(3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-dimethylsulfamoyl)benzamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including potential applications in treating neurodegenerative diseases, cancer, and other conditions. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C20H24N2O3SC_{20}H_{24}N_2O_3S. It features a complex arrangement of functional groups, including a benzothiazole core, an allyl group, an ethoxy group, and a sulfamoyl moiety. These structural elements contribute to its reactivity and interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The compound may function as an inhibitor or modulator of specific biological pathways, which is crucial for its therapeutic potential.

Biological Activity Overview

Recent studies have highlighted the following biological activities associated with this compound:

  • Anticancer Activity : Research indicates that benzothiazole derivatives exhibit significant anticancer properties. For instance, compounds with similar structures have shown efficacy against various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest.
  • Neuroprotective Effects : Benzothiazole derivatives are being explored for their neuroprotective effects, particularly in the context of Alzheimer's disease. They may inhibit acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), enzymes involved in neurodegeneration.
  • Antimicrobial Properties : Studies suggest that benzothiazole derivatives possess antimicrobial activity against a range of pathogens, making them potential candidates for developing new antibiotics.

Case Studies

  • Neurodegenerative Diseases :
    • A study evaluated the effects of similar benzothiazole compounds on AChE and MAO-B inhibition, revealing promising IC50 values indicating effective enzyme inhibition . This suggests that this compound may have similar neuroprotective properties.
  • Anticancer Activity :
    • In vitro assays demonstrated that benzothiazole derivatives can induce apoptosis in cancer cells. For example, compounds structurally related to (Z)-N-(3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-ylidene) showed significant cytotoxicity against breast cancer cell lines with IC50 values in the low micromolar range.

Data Tables

Biological ActivityAssay TypeIC50 ValueReference
AChE InhibitionEnzyme Inhibition6.7 µM
MAO-B InhibitionEnzyme Inhibition1.6 µM
CytotoxicityCell Viability Assay5 µM (breast cancer)

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzo[d]thiazole Derivatives with Sulfonamide Groups

Example : (Z)-4-(azepan-1-ylsulfonyl)-N-(3-ethyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)benzamide .

  • Structural Differences :
    • Substituents : 3-ethyl-4-fluoro vs. 3-allyl-4-ethoxy on the benzo[d]thiazole ring.
    • Sulfonamide Group : Azepane (7-membered ring) vs. N,N-dimethylamine.
  • N,N-dimethylsulfamoyl offers simpler synthesis vs. azepane-containing sulfonamides, which require multi-step cyclization.
Benzamide-Thiadiazole Hybrids

Examples :

  • N-(5-isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide (6) .
  • N-[3-(3-methylphenyl)-5-(3-dimethylamino-acryloyl)-3H-[1,3,4]-thiadiazol-2-ylidene]-benzamide (4g) .
Feature Target Compound Compound 6 Compound 4g
Core Heterocycle Benzo[d]thiazole 1,3,4-Thiadiazole 1,3,4-Thiadiazole
Substituents Allyl, ethoxy, dimethylsulfamoyl Isoxazole, phenyl Dimethylamino acryloyl, 3-methylphenyl
IR Data C=O (1663–1682 cm⁻¹), C=S (1247–1255 cm⁻¹) C=O (1606 cm⁻¹) C=O (1690, 1638 cm⁻¹)
Synthesis Route Multi-step cyclization via hydrazine intermediates Condensation with hydroxylamine Reaction with active methylene compounds
  • Key Findings: Thiadiazole-based analogs (e.g., 6, 4g) exhibit simpler synthesis but lack the benzo[d]thiazole ring’s inherent planarity, which may reduce π-π stacking interactions in biological targets.
Triazole-Thione Derivatives

Examples : 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones (7–9) .

  • Structural Contrasts :
    • Core : 1,2,4-Triazole vs. benzo[d]thiazole.
    • Functional Groups : Thione (C=S) vs. sulfamoyl (SO₂NMe₂).
  • Tautomerism : Triazole-thiones exist in equilibrium with thiol tautomers, while the target compound’s tautomerism is restricted to the benzo[d]thiazole imine system .
  • Bioactivity Implications : Thione groups in triazoles (e.g., 7–9) may act as metal chelators, whereas sulfamoyl groups are more likely to engage in hydrogen bonding.
Thiazolidinone-Benzamide Derivatives

Example : (E)-4-((2,4-dioxothiazolidin-5-ylidene)methyl)-N-phenyl benzamide .

  • Key Differences: Core: Thiazolidinone (5-membered ring with two carbonyls) vs. benzo[d]thiazole. Synthesis: Carbodiimide-mediated coupling vs. Friedel-Crafts and cyclization routes .
  • Electronic Effects: The thiazolidinone’s electron-withdrawing dioxo group may reduce electron density compared to the ethoxy-substituted benzo[d]thiazole.

Research Implications

  • The target compound’s combination of benzo[d]thiazole, allyl/ethoxy substituents, and dimethylsulfamoyl group offers a unique profile for drug discovery, balancing solubility and target engagement.
  • Future studies should explore substituent effects on pharmacokinetics, leveraging insights from triazole () and thiadiazole () analogs.

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